molecular formula C30H32F6N4O2 B1150031 Netupitant N-oxide D6

Netupitant N-oxide D6

Cat. No.: B1150031
M. Wt: 600.6 g/mol
InChI Key: FKUOVQVMCOPBJS-XERRXZQWSA-N
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Description

Netupitant N-oxide D6 is a deuterium-labeled metabolite of Netupitant, a neurokinin 1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Netupitant. The deuterium labeling helps in distinguishing it from other metabolites during analytical procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Netupitant N-oxide D6 involves the deuterium labeling of Netupitant N-oxide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Netupitant N-oxide D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Netupitant N-oxide D6 is widely used in scientific research, particularly in:

Mechanism of Action

Netupitant N-oxide D6, like Netupitant, acts as a neurokinin 1 receptor antagonist. It inhibits the binding of substance P to neurokinin 1 receptors, which are involved in the emetic response. This inhibition helps in preventing chemotherapy-induced nausea and vomiting. The deuterium labeling does not alter the mechanism of action but aids in tracking the compound during metabolic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Netupitant N-oxide D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The deuterium atoms make it easier to distinguish this compound from other metabolites and degradation products, enhancing the accuracy of pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C30H32F6N4O2

Molecular Weight

600.6 g/mol

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide

InChI

InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3/i2D3,3D3

InChI Key

FKUOVQVMCOPBJS-XERRXZQWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(=O)N(C)C2=CN=C(C=C2C3=CC=CC=C3C)N4CC[N+](CC4)(C)[O-])C([2H])([2H])[2H]

SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-]

Origin of Product

United States

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